N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline, also known as PTFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTFA is a derivative of aniline, which is a widely used chemical in the production of dyes, drugs, and other industrial products. The unique structure of PTFA makes it an attractive candidate for scientific research, particularly in the fields of medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline and its derivatives is complex and varies depending on the specific compound and biological pathway involved. However, it is generally believed that N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline acts by binding to specific proteins or enzymes, thereby altering their activity and function. This can lead to a wide range of biochemical and physiological effects, including changes in cell signaling, metabolism, and gene expression.
Biochemical and Physiological Effects
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. In particular, N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline derivatives have been shown to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation, making them promising candidates for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline and its derivatives is their unique structure, which makes them attractive candidates for the design of new drugs and materials. However, there are also limitations to their use in laboratory experiments, including their potential toxicity and the need for specialized equipment and expertise for their synthesis and analysis.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline and its derivatives, including:
1. Development of new N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline derivatives with improved activity and specificity for specific biological pathways.
2. Investigation of the potential applications of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline derivatives in materials science, particularly in the development of new polymers and coatings.
3. Study of the potential role of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline and its derivatives in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
4. Investigation of the potential environmental impact of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline and its derivatives, particularly in the context of their use in industrial processes.
Conclusion
In conclusion, N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure makes it an attractive candidate for the design of new drugs and materials, and its potential applications in medicinal chemistry, biochemistry, and materials science are currently being investigated. While there are limitations to its use in laboratory experiments, the potential benefits of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline and its derivatives make them promising candidates for future research.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its unique structure makes it an attractive candidate for the design of drugs that target specific biological pathways. For example, N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline derivatives have been shown to exhibit promising activity against cancer cells by inhibiting the activity of specific enzymes involved in cell growth and proliferation.
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]ethanimine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2/c1-10(12-7-4-5-9-18-12)19-13-8-3-2-6-11(13)14(15,16)17/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQDYOQNGKUCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.